molecular formula C17H15Cl2N5O2S B2831207 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide CAS No. 734537-12-3

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

Cat. No. B2831207
CAS RN: 734537-12-3
M. Wt: 424.3
InChI Key: DNJLEGNWYGHAAF-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide” is a novel derivative designed and synthesized for urease inhibitor activities . It is part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction mixture was monitored by thin layer chromatography (TLC) using commercial glass-backed TLC plates .


Chemical Reactions Analysis

The compound has been evaluated in vitro for their urease inhibitor activities . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .


Physical And Chemical Properties Analysis

The compound has a high yield of 82% and a melting point of 194–196°C . The IR (KBr) is 3350, 3318, 3052, 2994, 1689, 1618, 1604 cm−1 . The 1H NMR (DMSO-d6, 500 MHz) δ (ppm) is 10.11 (s, 1H, NH), 7.30 (s, 2H, NH2), 7.26 (d, J = 8.7 Hz, 1H, H2), 7.06 (dd, J = 7.5, 1.0 Hz, 1H, H6), 6.89 (d, J = 8.7 Hz, 1H, H5), 3.95 (s, 2H, CH2), 3.72 (s, 3H, OMe), 3.71 (s, 3H, OMe) ppm .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related triazole derivatives involves multi-step reactions, including the formation of Mannich bases, esterification, and hydrazinolysis, leading to compounds with potential antimicrobial activities. These processes involve complex reactions that yield a variety of structurally related compounds, highlighting the chemical versatility and potential for targeted therapeutic application of this class of compounds (Sah et al., 2014).

Biological Activities

  • Some triazole derivatives, including compounds structurally similar to the one , have been synthesized and tested for their biological activities. For instance, 5-substituted-1,3,4-oxadiazole-2yl derivatives have shown activity against enzymes such as acetylcholinesterase, indicating potential for therapeutic applications in neurodegenerative diseases (Rehman et al., 2013).
  • Another study focused on the synthesis of triazole derivatives and their antimicrobial activities, highlighting the potential of these compounds in combating microbial infections. The study demonstrates the importance of structural modifications in enhancing biological activity (Bektaş et al., 2010).

Applications in Agriculture

  • The compound and its related derivatives have found applications in agriculture as herbicides and safeners, indicating their utility beyond pharmaceutical applications. This versatility underscores the broad spectrum of potential uses for such chemically intricate compounds (Latli & Casida, 1995).

Structural and Mechanistic Insights

  • Detailed studies on the structural aspects and interactions of similar amide derivatives have provided insights into their binding and activity mechanisms. This information is crucial for the rational design of new compounds with enhanced efficacy and specificity for their targets (Kalita & Baruah, 2010).

properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2S/c1-26-13-8-3-2-5-10(13)16-22-23-17(24(16)20)27-9-14(25)21-15-11(18)6-4-7-12(15)19/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJLEGNWYGHAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

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